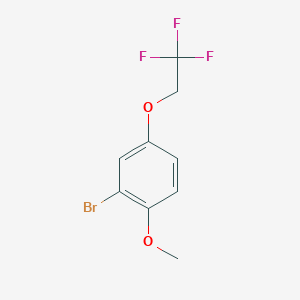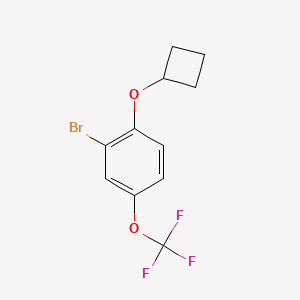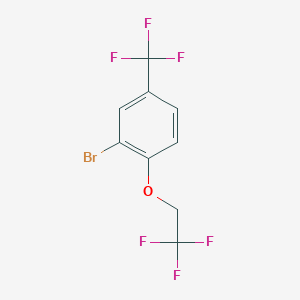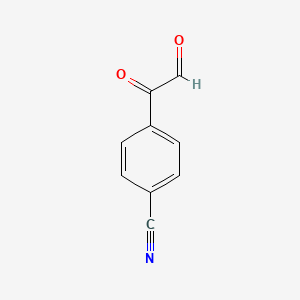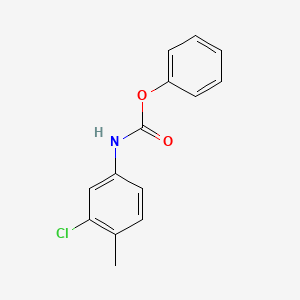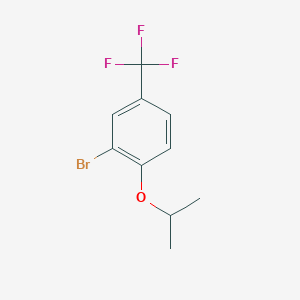
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene
Descripción general
Descripción
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene, commonly abbreviated as 2-Bromo-1-OPTB, is a chemical compound composed of a benzene ring with a bromine atom, an oxygen atom, and a trifluoromethyl group attached. It has a wide range of applications in both organic and inorganic chemistry, with its most recent applications being in the field of scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is used in the synthesis of various organic compounds. For instance, it serves as a starting material in the Grignard reaction and subsequent oxidation processes to synthesize 1-[3-(Trifluoromethy1)pheny1]-2-propanone, showing a high overall yield under specific conditions (Qiao Lin-lin, 2009).
- It plays a role in the generation of various lithiated intermediates, which are useful in different organic synthesis processes. For example, 1-bromo-4-(trifluoromethoxy)benzene, closely related to our compound of interest, is used to generate various intermediates for the synthesis of naphthalenes and naphthols (M. Schlosser, E. Castagnetti, 2001).
Medicinal Chemistry and Biological Applications
- Derivatives of 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene have been explored in medicinal chemistry. For example, compounds synthesized using similar structures demonstrated significant antiurease and antibacterial effects, which could have potential applications in treating various infections (Tannaza Batool et al., 2014).
- In the field of drug discovery, related compounds are used as intermediates in the synthesis of non-peptide small molecular antagonists, suggesting their role in developing novel therapeutic agents (H. Bi, 2015).
Material Science and Polymer Chemistry
- In material science and polymer chemistry, derivatives of this compound are used for the synthesis of dendritic carbosilanes. This involves regiospecific hydrosilylation, leading to building blocks for dendritic extension, which is crucial in the synthesis of modified carbosilane dendrimers (Casado, Stobart, 2000).
Propiedades
IUPAC Name |
2-bromo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWPDXPVLSDQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B3114296.png)
![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)


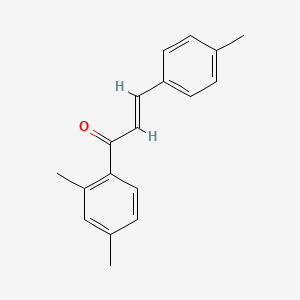
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3114351.png)
